molecular formula C22H20FNO5 B4687044 2-ETHOXY-4-{[2-(4-FLUOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 2-METHYLPROPANOATE

2-ETHOXY-4-{[2-(4-FLUOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 2-METHYLPROPANOATE

Cat. No.: B4687044
M. Wt: 397.4 g/mol
InChI Key: FRSULEGEJPMISE-GZTJUZNOSA-N
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Description

2-ETHOXY-4-{[2-(4-FLUOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 2-METHYLPROPANOATE is a complex organic compound with a unique structure that includes an oxazole ring and a fluorophenyl group

Preparation Methods

The synthesis of 2-ETHOXY-4-{[2-(4-FLUOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 2-METHYLPROPANOATE involves several steps. The key step in the synthetic route is the formation of the oxazole ring. This is typically achieved by starting with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone . The overall yield of the target compound is approximately 32% . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-ETHOXY-4-{[2-(4-FLUOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 2-METHYLPROPANOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. As a triple-acting PPARα, -γ, and -δ agonist, it binds to these receptors and modulates their activity . This interaction affects various metabolic pathways and can lead to significant biological effects.

Comparison with Similar Compounds

Similar compounds include other PPAR agonists and oxazole-containing molecules. Compared to these compounds, 2-ETHOXY-4-{[2-(4-FLUOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 2-METHYLPROPANOATE is unique due to its specific structure and the presence of the fluorophenyl group, which can influence its biological activity and chemical reactivity.

Conclusion

This compound is a compound of significant interest in various scientific fields

Properties

IUPAC Name

[2-ethoxy-4-[(E)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO5/c1-4-27-19-12-14(5-10-18(19)28-21(25)13(2)3)11-17-22(26)29-20(24-17)15-6-8-16(23)9-7-15/h5-13H,4H2,1-3H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSULEGEJPMISE-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)F)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ETHOXY-4-{[2-(4-FLUOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 2-METHYLPROPANOATE
Reactant of Route 2
2-ETHOXY-4-{[2-(4-FLUOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 2-METHYLPROPANOATE
Reactant of Route 3
2-ETHOXY-4-{[2-(4-FLUOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 2-METHYLPROPANOATE
Reactant of Route 4
2-ETHOXY-4-{[2-(4-FLUOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 2-METHYLPROPANOATE
Reactant of Route 5
Reactant of Route 5
2-ETHOXY-4-{[2-(4-FLUOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 2-METHYLPROPANOATE
Reactant of Route 6
2-ETHOXY-4-{[2-(4-FLUOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 2-METHYLPROPANOATE

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